5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-methyl-N-quinolin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O/c1-10-7-17-14(9-16-10)15(20)19-12-6-11-4-2-3-5-13(11)18-8-12/h2-9H,1H3,(H,19,20) |
InChI Key |
RWZBGFPLLPMKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Amide Bond Formation
The amide bond in 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide forms through a nucleophilic acyl substitution mechanism. The quinolin-3-amine acts as a nucleophile, attacking the activated carboxylic acid (e.g., as a mixed carbonate or carbodiimide intermediate). This step is facilitated by the electron-rich amine group and the electron-deficient carbonyl group of the carboxylic acid derivative .
Potential Rearrangement Pathways
While direct rearrangement data for this compound is limited, related pyrazinoquinolinone derivatives undergo molecular rearrangements under specific conditions (e.g., reactions with ethylene diamine) . For this compound, structural features like intramolecular hydrogen bonding (as seen in analogous compounds ) may influence stability and reactivity.
Intramolecular Hydrogen Bonding
The compound exhibits bifurcated N–H⋅N hydrogen bonds between the carboxamide NH group and adjacent pyrazine and quinoline nitrogen atoms . These interactions enhance conformational rigidity, potentially stabilizing the molecule against hydrolytic cleavage of the amide bond.
Impact of Substituents
-
The 5-methyl group on the pyrazine ring may influence reactivity by:
Comparative Analysis of Reaction Conditions
Scientific Research Applications
Anticancer Applications
One of the most significant applications of 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide is in cancer treatment. Recent studies have demonstrated its potent cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
- In Vitro Efficacy : QN523 exhibits remarkable cytotoxicity with an IC50 value of 0.11 μM in the pancreatic cancer cell line MIA PaCa-2, comparable to gemcitabine, a standard chemotherapy drug . The compound was tested across a panel of 12 different cancer cell lines, showing significant activity with IC50 values ranging from 0.1 to 5.7 μM .
- Mechanism of Action : The mechanism through which QN523 exerts its effects appears to involve the induction of stress response pathways and autophagy. Notably, it increases the expression of genes associated with these pathways, such as HSPA5 and ATF3 .
Case Study: Pancreatic Cancer
A detailed preclinical study on QN523's efficacy in pancreatic cancer models highlighted its potential as a novel therapeutic agent. The compound not only demonstrated potent in vitro activity but also showed significant in vivo efficacy in xenograft models, making it a candidate for further clinical development .
Antibacterial Applications
Beyond its anticancer properties, QN523 also shows promise as an antibacterial agent.
Antibacterial Activity Against Drug-Resistant Strains
Recent research has focused on the synthesis of pyrazine carboxamides similar to QN523, which were evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi. One derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL against this pathogen . This highlights the potential for compounds like QN523 to contribute to the development of new antibiotics in an era of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like QN523.
Chemical Modifications and Their Effects
Research indicates that modifications to the pyrazine and quinoline moieties can significantly influence the potency of these compounds. For instance:
- Substituting the 5-methyl group with other groups can lead to decreased potency .
- The presence of specific functional groups has been linked to enhanced cytotoxicity and selectivity towards cancer cells .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Hg(II) Complexes
| Ligand | Coordination Geometry | Polymer Dimensionality | Reference |
|---|---|---|---|
| Quinolin-3-yl derivative | Linear or Trigonal | 1D/2D | |
| Quinolin-2-yl derivative | Tetrahedral | Discrete (0D) |
Pyrazine Ring Substituents: Methyl vs. Chloro/Tert-Butyl Groups
Substituents on the pyrazine ring modulate lipophilicity and bioactivity:
- Chlorinated analogs (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) exhibit superior antimycobacterial activity (65% inhibition of M. tuberculosis at 6.25 μg/mL) due to electron-withdrawing effects and halogen bonding .
- 5-tert-Butyl substitution (e.g., 6-chloro-5-tert-butyl derivatives) further elevates lipophilicity, correlating with enhanced photosynthesis-inhibiting activity (IC₅₀ = 43.0 μmol/L in spinach chloroplasts) .
Table 2: Impact of Pyrazine Substituents on Bioactivity
Amide-Linked Aryl Groups: Quinolinyl vs. Sulfamoylphenethyl
The aryl group attached to the amide dictates thermal stability and pharmacological behavior:
- Quinolin-3-yl derivatives demonstrate thermal stability in coordination polymers, with decomposition temperatures exceeding 200°C .
- Sulfamoylphenethyl analogs (e.g., Glipizide Impurity A: 5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide) decompose at lower temperatures (~180°C) via cleavage of the amide bond, releasing cyclohexanamine and CO₂ . This compound is a degradation product of the hypoglycemic drug glipizide, with a molar mass of 320.37 g/mol .
Biological Activity
5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in drug development.
Chemical Structure
The compound features a pyrazine ring substituted with a quinoline moiety and a carboxamide group, which are critical for its biological activity. The structural formula can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Molecular docking studies suggest strong binding affinity to CDK enzymes, indicating its role as a potential chemotherapeutic agent .
- Induction of Stress Response Pathways : In vitro studies have demonstrated that this compound can induce the expression of genes related to stress responses and autophagy, which are significant in cancer biology. For instance, compounds derived from this scaffold have been shown to increase the expression of genes such as HSPA5 and DDIT3, suggesting activation of protective cellular mechanisms against stress .
- Anti-inflammatory Properties : Preliminary investigations suggest that derivatives of this compound may also possess anti-inflammatory effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and tumor microenvironment modulation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
- Pancreatic Cancer Model : In a xenograft model for pancreatic cancer, an optimized derivative demonstrated significant cytotoxicity with an IC50 value comparable to gemcitabine, a standard chemotherapy drug. This highlights its potential as an effective treatment option .
- In Vitro Studies : A range of in vitro assays across multiple cancer cell lines showed that compounds based on this structure can effectively inhibit cell proliferation and induce apoptosis, supporting their role as anticancer agents .
- Inflammation Studies : Research on anti-inflammatory properties revealed that certain derivatives could significantly reduce mPGES-1 activity, indicating potential applications in treating inflammatory diseases alongside cancer .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with quinolin-3-amine. For halogenated analogs (e.g., brominated intermediates), reactions with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at controlled temperatures (0°C to RT) are employed, followed by purification via ethyl acetate washes and sodium sulfate drying . Multi-step protocols may require optimization of coupling agents (e.g., EDCI/HOBt) and solvent systems (e.g., dichloromethane/ethyl acetate) to enhance yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazine ring vibrations) .
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., methyl group at pyrazine C5, quinoline C3 linkage) .
- X-ray Diffraction (XRD) : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing π-π stacking between quinoline and pyrazine moieties .
Q. What are the primary research applications of this compound in academic settings?
- Applications :
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru(II), Hg(II)) to form stable complexes with potential catalytic or photophysical properties .
- Supramolecular Assembly : Study π-π interactions and hydrogen bonding to design functional materials .
- Biological Probes : Investigate enzyme inhibition (e.g., cholinesterase) or receptor binding via structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition data for carboxamide derivatives?
- Methodological Answer : Combine differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and XRPD to distinguish decomposition from melting. For example, glipizide analogs decompose into 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide, with decomposition onset temperatures influenced by particle size and polymorphic forms . Kinetic studies (e.g., Arrhenius plots) quantify thermal stability under varying conditions .
Q. What strategies optimize synthetic yields of halogenated pyrazine-carboxamide intermediates?
- Methodological Answer :
- Reagent Stoichiometry : Use 1.02–1.05 equivalents of NBS to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require low temperatures to control exothermicity .
- Real-Time Monitoring : Employ LC-MS or in-situ IR to track reaction progress and isolate intermediates before degradation .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO) to assess electron transfer in metal-ligand complexes .
- Molecular Dynamics (MD) : Simulate ligand conformational flexibility in solvent environments (e.g., DMSO/water mixtures) to predict binding affinities .
- Docking Studies : Use AutoDock Vina to screen interactions with biological targets (e.g., quinoline-binding enzymes) .
Q. What experimental approaches analyze π-π stacking contributions to crystal packing in Hg(II) complexes of this ligand?
- Methodological Answer :
- XRD Analysis : Compare bond distances (3.3–3.8 Å) and dihedral angles between quinoline and pyrazine rings in Hg(II) coordination polymers .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C-H···N vs. π-π interactions) using CrystalExplorer .
- Electrostatic Potential Maps : Visualize electron-deficient pyrazine regions driving stacking interactions .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data for polymorphic forms of carboxamide derivatives?
- Methodological Answer :
- Controlled Recrystallization : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate polymorphs .
- Synchrotron XRD : Resolve subtle lattice differences (e.g., unit cell parameters) with high-resolution data .
- Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts influenced by hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
